molecular formula C29H39N3O3 B15022287 4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide

4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide

Katalognummer: B15022287
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: GNVJTPDYACCVQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with decanoylamino and piperidin-1-ylcarbonyl substituents, which contribute to its distinctive properties.

Vorbereitungsmethoden

The synthesis of 4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the decanoylamino and piperidin-1-ylcarbonyl groups through amide bond formation and acylation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different analogs.

    Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-(decanoylamino)-N-[3-(piperidin-1-ylcarbonyl)phenyl]benzamide stands out due to its unique combination of functional groups. Similar compounds include:

    N-(3-(piperidin-1-ylcarbonyl)phenyl)benzamide: Lacks the decanoylamino group, resulting in different chemical properties.

    4-(decanoylamino)benzamide: Lacks the piperidin-1-ylcarbonyl group, leading to variations in biological activity. The presence of both decanoylamino and piperidin-1-ylcarbonyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C29H39N3O3

Molekulargewicht

477.6 g/mol

IUPAC-Name

4-(decanoylamino)-N-[3-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C29H39N3O3/c1-2-3-4-5-6-7-9-15-27(33)30-25-18-16-23(17-19-25)28(34)31-26-14-12-13-24(22-26)29(35)32-20-10-8-11-21-32/h12-14,16-19,22H,2-11,15,20-21H2,1H3,(H,30,33)(H,31,34)

InChI-Schlüssel

GNVJTPDYACCVQF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.